molecular formula C16H24BrNO B4725669 2-(4-bromophenyl)-N,N-dibutylacetamide

2-(4-bromophenyl)-N,N-dibutylacetamide

Cat. No. B4725669
M. Wt: 326.27 g/mol
InChI Key: SGOKFTNZFDBMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N,N-dibutylacetamide, commonly known as BROMO-DIBBA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective sigma-1 receptor agonists, which have been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

BROMO-DIBBA acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes. Activation of the sigma-1 receptor has been shown to have a variety of effects, including modulation of ion channels, regulation of intracellular calcium levels, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
BROMO-DIBBA has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of oxidative stress, and modulation of various signaling pathways. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BROMO-DIBBA in scientific research is its selectivity for the sigma-1 receptor, which allows for more targeted investigations into the role of this receptor in various physiological processes. However, one limitation of using BROMO-DIBBA is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving BROMO-DIBBA. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer. Additionally, further investigations into the mechanism of action of BROMO-DIBBA and its effects on various signaling pathways and cellular processes may lead to a better understanding of the role of the sigma-1 receptor in physiological processes.

Scientific Research Applications

BROMO-DIBBA has been used in a variety of scientific research studies, including investigations into the sigma-1 receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of certain types of cancer.

properties

IUPAC Name

2-(4-bromophenyl)-N,N-dibutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-3-5-11-18(12-6-4-2)16(19)13-14-7-9-15(17)10-8-14/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOKFTNZFDBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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